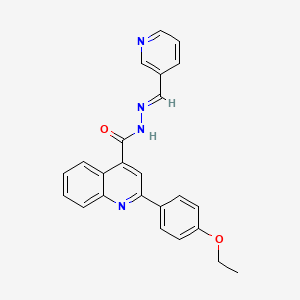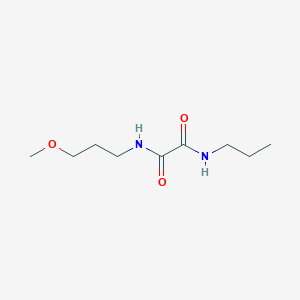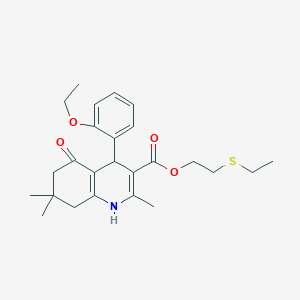
2-(4-ethoxyphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-ethoxyphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide, also known as EPCQ, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. EPCQ belongs to the quinoline family of compounds and has been found to possess various biological activities, making it an attractive molecule for further investigation.
作用机制
The mechanism of action of 2-(4-ethoxyphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide is not fully understood, but studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in the regulation of cell growth and proliferation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in vitro and in vivo. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells, while having little effect on normal cells. This compound has also been shown to reduce inflammation and oxidative stress in animal models, suggesting that it may have potential therapeutic applications in various inflammatory diseases.
实验室实验的优点和局限性
One advantage of using 2-(4-ethoxyphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to fully investigate its biological activities.
未来方向
There are several future directions for research on 2-(4-ethoxyphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide. One area of interest is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the investigation of the molecular targets and signaling pathways involved in the biological activities of this compound. Further studies are also needed to determine the pharmacokinetics and toxicity of this compound in animal models and humans.
合成方法
The synthesis of 2-(4-ethoxyphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide has been described in the literature using various methods. One of the most commonly reported methods involves the reaction of 4-ethoxyaniline with 3-pyridinecarboxaldehyde in the presence of acetic acid, followed by the addition of 4-hydroxyquinoline-2-carboxylic acid hydrazide and refluxing the mixture in ethanol. The resulting product is then purified through recrystallization to obtain pure this compound.
科学研究应用
2-(4-ethoxyphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide has been investigated for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. Studies have shown that this compound possesses anti-tumor, anti-inflammatory, and anti-microbial properties, making it a promising molecule for the development of new drugs.
属性
IUPAC Name |
2-(4-ethoxyphenyl)-N-[(E)-pyridin-3-ylmethylideneamino]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2/c1-2-30-19-11-9-18(10-12-19)23-14-21(20-7-3-4-8-22(20)27-23)24(29)28-26-16-17-6-5-13-25-15-17/h3-16H,2H2,1H3,(H,28,29)/b26-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAVCTDQQYTICC-WGOQTCKBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[(4-acetylphenoxy)methyl]-N-(3-isoxazolylmethyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B5168468.png)

![3-{[5-(2,3-dihydro-1H-inden-2-yl)-1,2,4-oxadiazol-3-yl]methyl}pyridine trifluoroacetate](/img/structure/B5168473.png)

![methyl 4-[3-(benzyloxy)benzylidene]-1-(2-furylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5168484.png)
![1-methyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5168490.png)

![(5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5168499.png)
![3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5168501.png)
![2-(3-chloro-4-methylphenyl)-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B5168507.png)
![4-butoxy-N-[2-phenyl-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5168514.png)
![3-methoxy-N-[2,2,2-trichloro-1-({[(2,4-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5168531.png)
![N-[6-chloro-2-(methylthio)-5-(4-propoxybenzyl)-4-pyrimidinyl]-4-methoxybenzenesulfonamide](/img/structure/B5168540.png)
![3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylpropanamide](/img/structure/B5168544.png)
